3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one
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Overview
Description
3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to a hydroxyisobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various organic compounds.
3,4-Dichlorophenylhydrazine hydrochloride: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one stands out due to its unique structure, which imparts specific chemical and biological properties.
Properties
CAS No. |
393085-34-2 |
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Molecular Formula |
C14H8Cl2O3 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-3-hydroxy-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)14(18)10-4-2-1-3-9(10)13(17)19-14/h1-7,18H |
InChI Key |
CIVDYALBKNUVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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